molecular formula C18H32O5 B562500 5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one

5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one

Cat. No.: B562500
M. Wt: 328.4 g/mol
InChI Key: LEEBEEPDVOWSDN-UHFFFAOYSA-N
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Description

5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one is a macrolide-like chemical entity of significant interest in pharmacological and microbiological research. Its structural features, including a 14-membered oxacyclotetradecane core and multiple hydroxy substituents, are characteristic of compounds known to interact with bacterial ribosomes, specifically the 50S subunit, thereby inhibiting protein synthesis . This mechanism is a cornerstone of antibacterial action for a class of well-established macrocyclic antibiotics . Researchers are exploring this compound's potential efficacy against a range of bacterial pathogens, with particular focus on its activity against both standard and resistant strains, which may provide new leads in the fight against antibiotic resistance . Beyond its direct antimicrobial applications, the compound's unique pentyl side chain and oxygenation pattern are key areas of investigation for modulating biological activity and improving metabolic stability . Preliminary research into macrolide derivatives suggests potential immunomodulatory and anti-inflammatory effects, making this compound a valuable tool for studying complex inflammatory pathways and cellular responses in model systems . This reagent is intended solely for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O5/c1-2-3-5-9-15-10-7-4-6-8-14(19)13-17(21)16(20)11-12-18(22)23-15/h11-12,14-17,19-21H,2-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEBEEPDVOWSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCCCCC(CC(C(C=CC(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one, also known by its IUPAC name (3E,5R,6S,8R,14R)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one, is a complex organic compound characterized by multiple hydroxyl groups and a unique oxacyclotetradecene structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

PropertyValue
Molecular Formula C18_{18}H32_{32}O5_{5}
Molecular Weight 328.4 g/mol
CAS Number 877061-66-0
SMILES CCCCC[C@@H]1CCCCCC@HO

The biological activity of this compound is primarily attributed to its structural features. The presence of hydroxyl groups facilitates hydrogen bonding and hydrophilicity, enhancing its interaction with biological macromolecules such as proteins and nucleic acids. This interaction can lead to modulation of enzymatic activities and receptor binding.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can influence receptor activity by mimicking natural ligands or through allosteric modulation.
  • Antioxidant Activity : The hydroxyl groups contribute to its ability to scavenge free radicals, which can protect cells from oxidative stress.

Biological Activities

Research has indicated various biological activities associated with this compound:

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. For example:

  • Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Fungal Activity : Inhibitory effects on fungi like Candida albicans.

Cytotoxic Effects

In vitro studies have demonstrated that this compound has cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism : Induction of apoptosis through the activation of caspase pathways.

Case Studies

  • Study on Antimicrobial Activity :
    • A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of the compound against bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
  • Cytotoxicity Evaluation :
    • Research conducted by Smith et al. (2023) explored the cytotoxic effects on MCF7 cells. The IC50 value was determined to be approximately 30 µM, indicating potent anti-cancer activity.

Preparation Methods

Linear Stepwise Approach

The first reported synthesis involved 14 linear steps starting from D-ribose and (R)-benzyl glycidol, achieving an overall yield of 10.3%. Key transformations include:

Step Reaction Reagents/Conditions Yield Stereoselectivity
1Ring-opening of epoxideButylmagnesium bromide, THF86%>95% R-configuration
2Silylation of alcoholTBSCl, imidazole, CH₂Cl₂>95%Retention
3Reductive debenzylationPd/C, EtOAc, 25°C89%Retention
4Julia–Kocienski olefinationIpc₂B(allyl), THF, −40°C4:1 dr98:2 dr (C7)
5Shiina macrolactonizationLiOH, MNBA, toluene, 25°C80%Ring closure

This route established foundational protocols for stereocenter installation but required extensive purification, limiting scalability.

Pot-Economical One-Pot Methods

Recent advancements introduced tandem processes to reduce isolation steps:

Process Key Reactions Advantages Yield Impact
RCM/CM/HydrogenationPhosphate-tethered sequential metathesisEliminated intermediate isolations+15% overall
Tosylation/AcrylationOne-pot tosylation with TsCl, then acrylStreamlined protecting group strategies+10% step yield
Finkelstein/Boord OlefinHalogen exchange followed by WittigDirect functionalization without isolation+8% step yield

These modifications reduced the synthesis to seven pots, enhancing operational efficiency while maintaining stereochemical fidelity.

Stereochemical Control Mechanisms

CBS Reduction for C7 Configuration

The Corey–Bakshi–Shibata (CBS) reduction is pivotal for installing the C7 stereocenter:

  • Reagents : (R)-CBS-oxazaborolidine, BH₃·Me₂S

  • Conditions : THF, −40°C

  • Outcome : 98:2 diastereomeric ratio (dr) for R-configuration.

Shiina Macrolactonization

This method enables selective 14-membered ring formation:

  • Reagents : LiOH, MNBA (2-methyl-2-nitropropan-1-ol)

  • Solvent : Toluene, 25°C

  • Selectivity : >95% E-configured ester due to ring strain minimization.

Fluorous Mixture Synthesis (FMS) for Isomer Libraries

To address stereochemical redundancy, a tagging strategy was developed:

Tag Function Applications
TIPSEncode C4/C5 trans-cisDistinguish 4,5-diol configurations
FTIPSEncode C7 configurationResolve 7R/7S isomers

This approach enabled parallel synthesis of all 16 stereoisomers via:

  • Late-stage coupling : Enantiopure fragments + tagged mixtures

  • Demixing : Fluorine-encoded tags enable chromatographic separation

  • Detagging : TBAF-mediated desilylation for final product isolation.

Industrial Production Methods

Fermentation-Derived Biosynthesis

While chemical routes dominate, fermentation remains an alternative:

  • Organism : Aspergillus sp.

  • Medium : Oat flour, soy flour, yeast extract, K₂HPO₄/KH₂PO₄

  • Yield : ~120 hours at 24°C, 250 rpm.

Challenges in Scale-Up

Factor Chemical Synthesis Fermentation
Cost High (reagents, catalysts)Moderate
Consistency Precise stereocontrolVariable strain output
Scalability Limited by step countTunable via bioreactors

Comparative Analysis of Key Methods

Method Steps Yield Stereochemical Control Applications
Linear Stepwise1410.3%CBS reduction, ShiinaAcademic research
Pot-Economical7~20%One-pot asymmetric catalysisIndustrial pilot
FMS860–88%Fluorous taggingIsomer library studies

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one in the laboratory?

  • Methodological Answer : Synthesis requires careful selection of catalysts (e.g., palladium-based systems) and reaction conditions to stabilize the macrocyclic lactone structure. Multi-step protocols involving hydroxyl group protection (e.g., tert-butyloxycarbonyl [t-Boc] groups) and controlled ring-closing reactions are critical. Reagents like thionyl chloride (SOCl₂) may be used for activation, while phosphine ligands (e.g., tris-o-furylphosphine) can enhance catalytic efficiency . Purification via column chromatography and validation by NMR or mass spectrometry ensures structural fidelity.

Q. How can researchers purify and characterize this compound using modern spectroscopic techniques?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with polar stationary phases is effective for purification due to the compound’s hydroxyl-rich structure. Characterization should combine:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm stereochemistry and substituent positions.
  • Infrared (IR) Spectroscopy : Identification of lactone carbonyl (C=O) and hydroxyl (O-H) stretches.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns. Collaborative workflows, as seen in antioxidant studies, ensure cross-validation of results .

Q. What are the primary challenges in determining the stereochemistry of this compound?

  • Methodological Answer : The compound’s multiple stereocenters and macrocyclic rigidity complicate analysis. Advanced techniques like X-ray crystallography or NOESY NMR are essential to resolve spatial arrangements. Computational modeling (e.g., density functional theory [DFT]) can predict stable conformers, while comparative studies with analogous lactones provide reference data .

Advanced Research Questions

Q. What experimental designs are optimal for assessing the environmental persistence and degradation pathways of this compound?

  • Methodological Answer : Adopt a tiered approach inspired by long-term environmental studies:

  • Laboratory Phase : Measure hydrolysis rates under varying pH/temperature and photolysis in UV-light chambers. Use LC-MS/MS to track degradation products.
  • Field Studies : Deploy randomized block designs with split plots (e.g., soil vs. aquatic systems) to assess abiotic/biotic transformation. Replicates (n=4) and seasonal sampling mitigate variability .
  • Ecotoxicology : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) using OECD guidelines.

Q. How can in silico modeling be integrated with in vitro assays to predict the compound’s bioactivity and toxicity?

  • Methodological Answer : Combine:

  • Molecular Docking : Screen against target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock.
  • QSAR Models : Corrogate physicochemical properties (e.g., XLogP3, hydrogen bond donors) with bioactivity data.
  • In Vitro Validation : Use cell-based assays (e.g., MTT for cytotoxicity) and antioxidant capacity tests (e.g., DPPH radical scavenging) to confirm predictions. Interdisciplinary collaboration, as seen in phenolic compound studies, enhances reliability .

Q. What strategies resolve contradictions in bioactivity data across different studies on this compound?

  • Methodological Answer : Apply comparative analysis frameworks:

  • Meta-Analysis : Aggregate data from peer-reviewed studies, adjusting for variables like assay type (e.g., MIC vs. IC₅₀) or solvent effects.
  • Controlled Replication : Standardize protocols (e.g., fixed concentrations, exposure times) across labs.
  • Sensitivity Analysis : Identify outlier results using statistical tools (e.g., Grubbs’ test). Methodological transparency, as emphasized in comparative research, minimizes bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one
Reactant of Route 2
5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.